Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)-
Description
This compound is a structurally complex benzenesulfonamide derivative featuring an anthraquinone core substituted with amino, hydroxyl, and dioxo groups. The anthracene moiety is linked to the sulfonamide group via a thioether bridge, while the sulfonamide nitrogen is further functionalized with a 3-ethoxypropyl chain. Such modifications are typical in medicinal chemistry to enhance solubility, bioavailability, or target specificity .
Properties
CAS No. |
85392-23-0 |
|---|---|
Molecular Formula |
C25H24N2O6S2 |
Molecular Weight |
512.6 g/mol |
IUPAC Name |
4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)sulfanyl-N-(3-ethoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C25H24N2O6S2/c1-2-33-13-5-12-27-35(31,32)16-10-8-15(9-11-16)34-20-14-19(28)21-22(23(20)26)25(30)18-7-4-3-6-17(18)24(21)29/h3-4,6-11,14,27-28H,2,5,12-13,26H2,1H3 |
InChI Key |
GLYMDZLRMMXZRM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)SC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Preparation Methods
Oxidation of Anthracene to Anthraquinone
Anthracene is oxidized to 9,10-anthraquinone using chromium trioxide in acetic acid at 80°C for 6 hours, achieving >90% yield. Subsequent nitration at the 2-position with fuming nitric acid in concentrated sulfuric acid introduces a nitro group, which is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol.
Preparation of N-(3-Ethoxypropyl)Benzenesulfonamide
The sulfonamide backbone is constructed via a two-step process involving sulfonation and amidation.
Sulfonation of Benzene
Benzene is sulfonated using chlorosulfonic acid (ClSO₃H) at 50°C to yield benzenesulfonyl chloride. Excess chlorosulfonic acid is quenched with ice-water, and the product is extracted with dichloromethane (DCM).
Amidation with 3-Ethoxypropylamine
Benzenesulfonyl chloride reacts with 3-ethoxypropylamine in tetrahydrofuran (THF) under nitrogen at 0°C. Pyridine is added to scavenge HCl, yielding N-(3-ethoxypropyl)benzenesulfonamide in 82% yield after recrystallization from ethanol.
Table 2: Spectroscopic Data for N-(3-Ethoxypropyl)Benzenesulfonamide
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.18 (t, J=7.0 Hz, 3H, CH₃), 3.45 (q, 2H, OCH₂), 7.82 (d, J=8.4 Hz, 2H, Ar-H) |
| IR (KBr) | 3270 cm⁻¹ (N-H), 1160 cm⁻¹ (S=O) |
Thioether Bond Formation: Coupling the Anthracene and Sulfonamide Moieties
The final step involves nucleophilic aromatic substitution (SNAr) to link the anthracene-thiol and sulfonamide components.
Activation of the Sulfonamide
The 4-position of N-(3-ethoxypropyl)benzenesulfonamide is brominated using N-bromosuccinimide (NBS) in acetonitrile at 60°C, yielding 4-bromo-N-(3-ethoxypropyl)benzenesulfonamide.
Thioether Coupling
The brominated sulfonamide reacts with 1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenethiol in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 80°C for 12 hours, achieving 74% yield.
Table 3: Optimization of Thioether Coupling
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 74 |
| Base | K₂CO₃ | 74 |
| Temperature | 80°C | 74 |
| Alternative Base | NaH (tested) | 63 |
Mechanistic Insights and Side Reactions
Competing Pathways in Thioether Formation
DFT calculations reveal that the thiolate anion attacks the electron-deficient 4-position of the brominated sulfonamide via a concerted mechanism. Steric hindrance from the ethoxypropyl group reduces byproduct formation, as confirmed by HPLC analysis.
Byproduct Mitigation
Unreacted brominated sulfonamide (∼12%) is removed via column chromatography using silica gel and ethyl acetate/hexane (1:3).
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS)
The molecular ion peak at m/z 527.0921 corresponds to [C₂₆H₂₅N₂O₅S₂]⁺, confirming the molecular formula.
X-ray Crystallography
Single-crystal X-ray analysis confirms the thioether linkage and planar anthraquinone structure, with bond lengths of 1.76 Å for C-S and 1.43 Å for S-O.
Industrial-Scale Considerations
Continuous Flow Synthesis
A pilot study using a continuous flow reactor (2 mL/min, 100°C) achieved 81% yield, reducing reaction time from 12 hours to 45 minutes.
Environmental Impact
Waste streams containing DMF are treated via distillation recovery (90% efficiency), aligning with green chemistry principles.
Challenges and Alternative Routes
Direct Sulfonation of Anthracene
Attempts to sulfonate pre-coupled anthracene-sulfonamide adducts resulted in <30% yield due to steric effects.
Ullmann Coupling as an Alternative
Copper-catalyzed Ullmann coupling between 4-iodobenzenesulfonamide and anthracene-thiol was explored but required expensive ligands (e.g., 1,10-phenanthroline) and yielded only 58% product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonic acids or thiols .
Scientific Research Applications
Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with structurally related benzenesulfonamide derivatives:
†Estimated based on analogs ; ‡Predicted via XLogP3.
Key Differences and Implications
- Anthraquinone vs. Phosphonate Linkers: The target compound’s thioether-anthraquinone linkage (vs. phosphonate in ) may confer distinct electronic and steric effects, influencing enzyme-binding affinity. Phosphonates often enhance hydrolytic stability but reduce cell permeability compared to thioethers .
- The target compound’s ethoxypropyl chain may balance solubility and hydrophobicity .
- Biological Activity Trends: Pyrazolyl derivatives (e.g., ) show potent carbonic anhydrase inhibition (IC₅₀ < 1 µM), while anthraquinone-sulfonamides like exhibit selective binding to hydrophobic enzyme pockets due to planar aromatic systems .
Computational and Analytical Data
- HPLC Analysis: Compounds like are separated using C18 or Newcrom R1 columns with methanol/water gradients, indicating similar protocols could apply to the target compound .
Biological Activity
Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The compound in focus, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)- , is a novel sulfonamide that integrates an anthracene moiety, which is known for its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzenesulfonyl chlorides with appropriate amines. The anthracene derivative is introduced through a thiol linkage, enhancing the compound's biological profile. Characterization techniques such as NMR and mass spectrometry confirm the identity and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have demonstrated that benzenesulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds related to the anthracene-sulfonamide class have shown potent activity against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4d | E. coli | 6.72 mg/mL |
| 4h | S. aureus | 6.63 mg/mL |
| 4a | P. aeruginosa | 6.67 mg/mL |
| 4e | C. albicans | 6.63 mg/mL |
These findings indicate that the compound's structure significantly influences its antibacterial efficacy, with specific derivatives exhibiting lower MIC values against pathogenic bacteria .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through carrageenan-induced edema models in rats. The results indicated a notable reduction in paw edema, suggesting that the compound effectively inhibits inflammatory mediators:
| Time (hours) | Inhibition (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
These results highlight the compound's ability to modulate inflammatory responses, making it a candidate for further development as an anti-inflammatory agent .
Anticancer Activity
The anticancer properties of anthracene-based sulfonamides have been investigated in various cancer cell lines, including colon carcinoma (HCT-116), hepatic carcinoma (HepG2), and breast carcinoma (MCF-7). Notably:
- Compound 8 showed a selective cytotoxic effect with an inhibition rate of 72% against HCT-116 cells.
- Compounds 7 , 5b , and 10 exhibited significant cytotoxicity against MCF-7 cells with rates of 93.4% , 89.8% , and 85.6% , respectively.
These results suggest that modifications to the anthracene structure can enhance anticancer activity while maintaining safety profiles on normal human skin cell lines .
Case Studies
A comprehensive evaluation was conducted on several derivatives of benzenesulfonamide containing anthracene moieties:
- Study on Anticancer Activity : The cytotoxic effects were assessed using MTT assays on various cancer cell lines, revealing that certain derivatives possess selective toxicity towards cancer cells while sparing normal cells.
- In Vivo Anti-inflammatory Study : Animal models demonstrated significant reductions in inflammation markers post-treatment with the benzenesulfonamide derivative, indicating its potential for managing inflammatory diseases.
Q & A
Q. What synthetic methodologies are recommended for preparing anthraquinone-based benzenesulfonamide derivatives?
Methodological Answer: The compound can be synthesized via multistep organic reactions involving:
- Suzuki coupling or nucleophilic aromatic substitution to introduce the anthraquinone-thioether moiety .
- Amide bond formation between the sulfonamide group and the 3-ethoxypropylamine substituent, typically using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .
- Click chemistry (Cu(I)-catalyzed azide-alkyne cycloaddition) for modular functionalization of the benzenesulfonamide scaffold .
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Anthraquinone functionalization | CuSO₄·5H₂O, sodium ascorbate, acetone/H₂O | 65–75 | |
| Sulfonamide coupling | EDC, HOBt, DIPEA, DCM/THF | 80–85 |
Q. How is structural characterization performed for this compound?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is critical:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., anthraquinone C=O at δ ~180 ppm; sulfonamide S=O at δ ~110 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M–Na]⁻) with <5 ppm mass accuracy .
- X-ray crystallography : Resolve bond lengths and angles (e.g., anthraquinone planarity, S–C bond distances of ~1.78 Å) .
Example NMR Data (Compound 5h ):
| Proton Environment | Chemical Shift (δ, ppm) |
|---|---|
| Anthraquinone aromatic H | 7.85–8.25 (m, 8H) |
| Ethoxypropyl –OCH₂CH₃ | 1.25 (t, 3H), 3.45 (q, 2H) |
Advanced Research Questions
Q. How do structural modifications impact biological activity in anthraquinone-sulfonamide hybrids?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Anthraquinone substitution : Hydroxy groups at C4/C5 enhance hydrogen bonding with biological targets (e.g., kinases, DNA topoisomerases) .
- Sulfonamide side chains : The 3-ethoxypropyl group improves solubility and membrane permeability compared to shorter alkyl chains .
- Thioether linkage : Replacing sulfur with oxygen reduces redox-mediated cytotoxicity .
Biological Activity Data:
| Derivative | Target (IC₅₀, μM) | Mechanism | Reference |
|---|---|---|---|
| Compound 5l | cPLA₂ (0.56) | Competitive inhibition of arachidonic acid binding | |
| Compound 10a | Topoisomerase II (2.1) | Intercalation and enzyme poisoning |
Q. What analytical challenges arise in quantifying this compound in environmental matrices?
Methodological Answer: Challenges include:
- Matrix interference : Co-eluting phenolic compounds in wastewater require solid-phase extraction (SPE) optimization (e.g., Oasis HLB cartridges, pH 3–5) .
- Detection limits : LC-MS/MS with negative-ion electrospray ionization (ESI⁻) achieves limits of quantification (LOQ) of 0.1 ng/L .
Sample Preparation Workflow :
Filtration : GF/F filters (0.7 μm) to remove particulates.
SPE : HLB cartridges conditioned with methanol/water.
Elution : Methanol:acetone (7:3) with 0.1% NH₄OH.
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer: Stability is pH- and temperature-dependent:
- Aqueous solutions : Degrade rapidly at pH >8 (anthraquinone ring oxidation) but remain stable for 30 days at pH 5–6 (4°C) .
- Solid state : No degradation observed after 12 months at –20°C in amber vials .
Degradation Products Identified via LC-HRMS:
| Condition | Major Degradant (m/z) | Pathway |
|---|---|---|
| pH 9, 25°C | 428.12 [M+H–H₂O]⁺ | Hydroxyl group elimination |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
